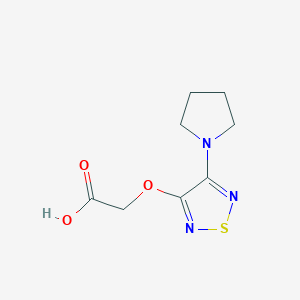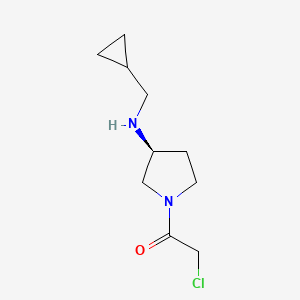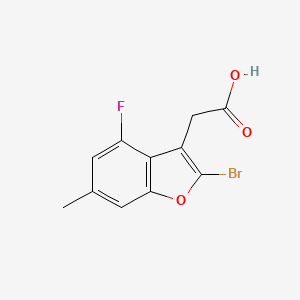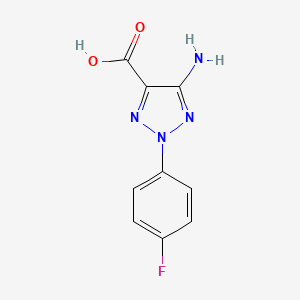
(S)-tert-Butyl (1-(4-iodo-1H-imidazol-2-yl)-2,2-dimethylpropyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-tert-Butyl(1-(4-iodo-1H-imidazol-2-yl)-2,2-dimethylpropyl)carbamate is a synthetic organic compound that features a tert-butyl carbamate group attached to a 4-iodo-1H-imidazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl(1-(4-iodo-1H-imidazol-2-yl)-2,2-dimethylpropyl)carbamate typically involves multi-step organic reactions. A common approach might include:
Formation of the imidazole ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.
Introduction of the iodine atom: The iodination of the imidazole ring can be achieved using reagents like iodine or N-iodosuccinimide (NIS).
Attachment of the tert-butyl carbamate group: This step involves the reaction of the iodinated imidazole with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and stringent purification techniques.
化学反応の分析
Types of Reactions
(S)-tert-Butyl(1-(4-iodo-1H-imidazol-2-yl)-2,2-dimethylpropyl)carbamate can undergo various chemical reactions, including:
Substitution reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and reduction: The imidazole ring can be oxidized or reduced under specific conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium cyanide can be used.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield the corresponding azide derivative.
科学的研究の応用
Chemistry
In chemistry, (S)-tert-Butyl(1-(4-iodo-1H-imidazol-2-yl)-2,2-dimethylpropyl)carbamate can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be used as a probe to study enzyme interactions or as a precursor for radiolabeled compounds in imaging studies.
Medicine
Potential medical applications could include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism of action of (S)-tert-Butyl(1-(4-iodo-1H-imidazol-2-yl)-2,2-dimethylpropyl)carbamate would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
類似化合物との比較
Similar Compounds
- tert-Butyl(1-(4-chloro-1H-imidazol-2-yl)-2,2-dimethylpropyl)carbamate
- tert-Butyl(1-(4-bromo-1H-imidazol-2-yl)-2,2-dimethylpropyl)carbamate
Uniqueness
The presence of the iodine atom in (S)-tert-Butyl(1-(4-iodo-1H-imidazol-2-yl)-2,2-dimethylpropyl)carbamate makes it unique compared to its chloro and bromo analogs. Iodine’s larger atomic size and different electronic properties can influence the compound’s reactivity and interactions with biological targets.
特性
分子式 |
C13H22IN3O2 |
|---|---|
分子量 |
379.24 g/mol |
IUPAC名 |
tert-butyl N-[(1S)-1-(5-iodo-1H-imidazol-2-yl)-2,2-dimethylpropyl]carbamate |
InChI |
InChI=1S/C13H22IN3O2/c1-12(2,3)9(10-15-7-8(14)16-10)17-11(18)19-13(4,5)6/h7,9H,1-6H3,(H,15,16)(H,17,18)/t9-/m1/s1 |
InChIキー |
OAHCKDHUQPQNAG-SECBINFHSA-N |
異性体SMILES |
CC(C)(C)[C@@H](C1=NC=C(N1)I)NC(=O)OC(C)(C)C |
正規SMILES |
CC(C)(C)C(C1=NC=C(N1)I)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 7-chloro-5-oxo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate](/img/structure/B11794471.png)













